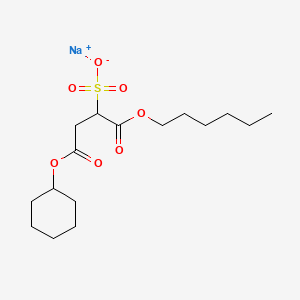![molecular formula C11H24OSi B14475242 Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane CAS No. 65102-17-2](/img/structure/B14475242.png)
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2,4,4-trimethylpent-2-en-3-ol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane typically involves the reaction of 2,4,4-trimethylpent-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silane derivatives.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silanes with diverse applications.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane involves its interaction with various molecular targets, primarily through the formation of stable silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials in which it is incorporated, leading to enhanced performance characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylmethoxysilane
- Trimethylethoxysilane
- Trimethylbutoxysilane
Uniqueness
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is unique due to the presence of the 2,4,4-trimethylpent-2-en-3-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
65102-17-2 |
|---|---|
Molekularformel |
C11H24OSi |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
trimethyl(2,4,4-trimethylpent-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-9(2)10(11(3,4)5)12-13(6,7)8/h1-8H3 |
InChI-Schlüssel |
ZDEYCTWRJWUKRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(C)(C)C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)

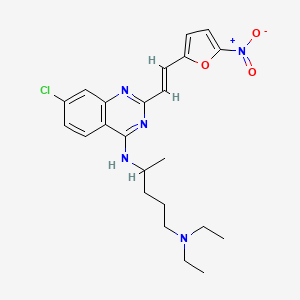
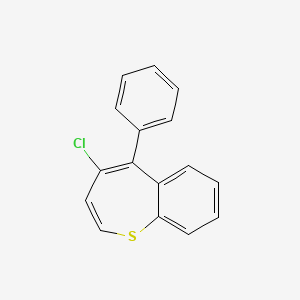
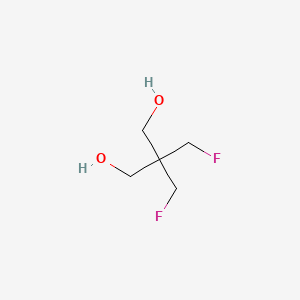
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
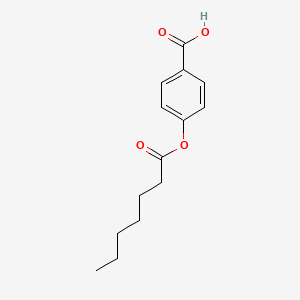



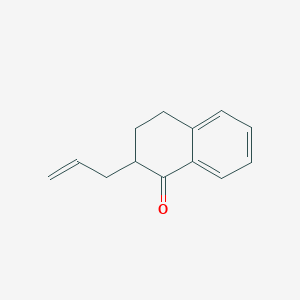
![Benzene, 1-methoxy-4-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14475241.png)
